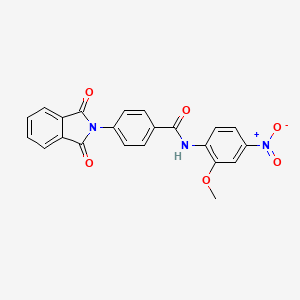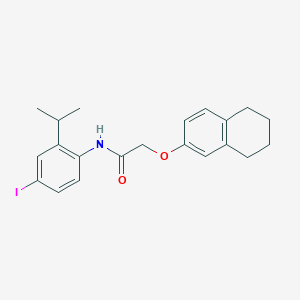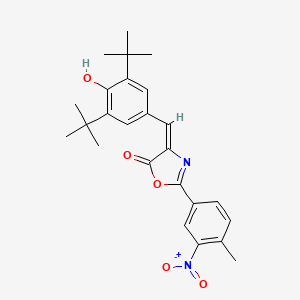![molecular formula C17H26N2 B5056193 2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, commonly known as DM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DM-1 belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.
作用机制
The mechanism of action of DM-1 is not fully understood. However, it has been proposed that DM-1 exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. DM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. DM-1 has also been shown to decrease the expression of pro-inflammatory cytokines and chemokines in immune cells. In addition, DM-1 has been shown to increase the expression of neurotrophic factors in brain cells.
实验室实验的优点和局限性
DM-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DM-1 is also stable under normal laboratory conditions. However, DM-1 has some limitations for lab experiments. It is highly toxic and must be handled with care. DM-1 is also expensive, which may limit its use in some research studies.
未来方向
There are several future directions for the study of DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of DM-1 in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. Finally, the development of new analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, DM-1 is a synthetic compound that has shown promise in the treatment of various diseases. Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral activities, make it a valuable tool for scientific research. Despite its potential therapeutic applications, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. The development of new synthetic methods and analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成方法
DM-1 is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzylamine with 1,4-dibromobutane to form the intermediate 2-(2,5-dimethylbenzyl)-1,4-butanediamine. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the pyrrolopyrazine ring system. The final step involves the reduction of the pyrrolopyrazine ring with sodium borohydride to form DM-1.
科学研究应用
DM-1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. DM-1 has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). DM-1 has been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-6-7-14(2)16(11-13)12-19-10-9-18-8-4-5-17(18)15(19)3/h6-7,11,15,17H,4-5,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZJYWNJRYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)

![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)
![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)

![1-benzoyl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5056159.png)
![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)
![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)